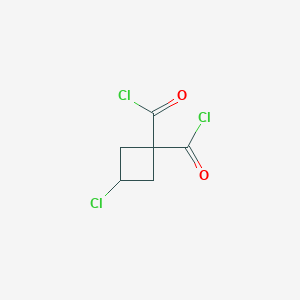
3-Chlorocyclobutane-1,1-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorocyclobutane-1,1-dicarbonyl dichloride is a chemical compound with the molecular formula C6H6Cl2O2. It is a derivative of cyclobutane, a four-membered carbon ring, with two carbonyl chloride groups and one chlorine atom attached to the ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:
Cyclobutane-1,1-dicarboxylic acid+SOCl2→3-Chlorocyclobutane-1,1-dicarbonyl dichloride+SO2+HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Análisis De Reacciones Químicas
3-Chlorocyclobutane-1,1-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 3-chlorocyclobutane-1,1-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorocyclobutane-1,1-dicarboxylic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
3-Chlorocyclobutane-1,1-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the cyclobutane ring.
Comparación Con Compuestos Similares
3-Chlorocyclobutane-1,1-dicarbonyl dichloride can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the chlorine atom and carbonyl chloride groups, making it less reactive.
Cyclobutane-1,1-dicarbonyl dichloride: Similar structure but without the chlorine atom, leading to different reactivity and applications.
3-Bromocyclobutane-1,1-dicarbonyl dichloride: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propiedades
Número CAS |
89582-02-5 |
|---|---|
Fórmula molecular |
C6H5Cl3O2 |
Peso molecular |
215.5 g/mol |
Nombre IUPAC |
3-chlorocyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H5Cl3O2/c7-3-1-6(2-3,4(8)10)5(9)11/h3H,1-2H2 |
Clave InChI |
CEEYQDPQYPWSMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)Cl)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



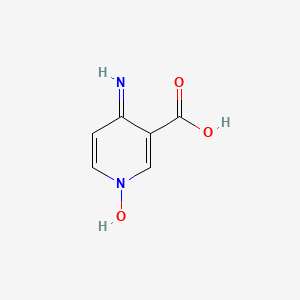
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
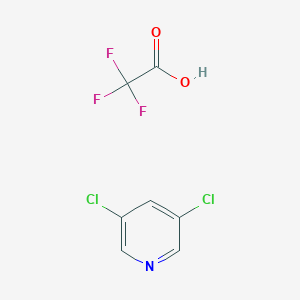
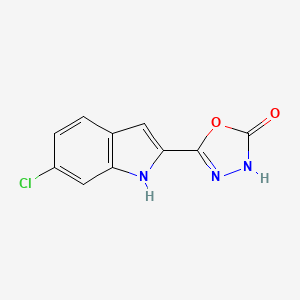
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
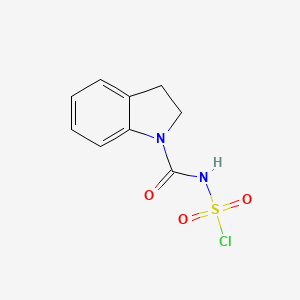
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)




![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
